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molecular formula C7H14N2O3 B8716360 {[2-(Dimethylamino)ethyl](methyl)amino}(oxo)acetic acid

{[2-(Dimethylamino)ethyl](methyl)amino}(oxo)acetic acid

Cat. No. B8716360
M. Wt: 174.20 g/mol
InChI Key: XHRKBTQCUMDWHC-UHFFFAOYSA-N
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Patent
US05132454

Procedure details

A solution of methyl N-dimethylaminoethyl-N-methyloxamate hydrochloride (500 mg) in water (20 ml) was cooled on an ice bath under stirring, and to the solution was added dropwise a solution of sodium hydroxide (356 mg) in water (10 ml). After the completion of the addition, the reaction solution was further stirred at room temperature for 2 hours and then adjusted the pH thereof to 4 with the addition of 1N aqueous HCl. After the removal of the solvent by distillation under a reduced pressure, methanol (20 ml) was added to the distillation residue and solid matters which remain undissolved were removed by filtration. The filtrate was concentrated and then purified by chromatography on a resin "Sephadex LH-20" using a 1:1 (by volume) mixture of methylene chloride-methanol as eluent, affording N-dimethylaminoethyl-N-methyloxamic acid (250 mg) as a white solid.
Name
methyl N-dimethylaminoethyl-N-methyloxamate hydrochloride
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
356 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]([CH2:5][CH2:6][N:7]([CH3:14])[C:8](=[O:13])[C:9]([O:11]C)=[O:10])[CH3:4].[OH-].[Na+].Cl>O>[CH3:4][N:3]([CH2:5][CH2:6][N:7]([CH3:14])[C:8](=[O:13])[C:9]([OH:11])=[O:10])[CH3:2] |f:0.1,2.3|

Inputs

Step One
Name
methyl N-dimethylaminoethyl-N-methyloxamate hydrochloride
Quantity
500 mg
Type
reactant
Smiles
Cl.CN(C)CCN(C(C(=O)OC)=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
356 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of the addition
STIRRING
Type
STIRRING
Details
the reaction solution was further stirred at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After the removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation under a reduced pressure, methanol (20 ml)
ADDITION
Type
ADDITION
Details
was added to the distillation residue and solid matters which
CUSTOM
Type
CUSTOM
Details
remain undissolved were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography on a resin "Sephadex
ADDITION
Type
ADDITION
Details
a 1:1 (by volume) mixture of methylene chloride-methanol as eluent

Outcomes

Product
Name
Type
product
Smiles
CN(C)CCN(C(C(=O)O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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